Structure-Activity Relationship (SAR) Exploration of Wnt Pathway Inhibitors
The compound serves as a key probe for SAR studies on the 1,3,4-thiadiazol-2-yl-benzamide Wnt inhibitor scaffold patented by Bayer Pharma AG [1]. While the patent discloses the general formula encompassing this substitution pattern, it does not provide isolated IC50 data for the 2-hydroxy-4-methyl variant. Researchers must generate comparative data against the parent N-(1,3,4-thiadiazol-2-yl)benzamide to quantify the impact of the hydroxy-methyl substitution.
